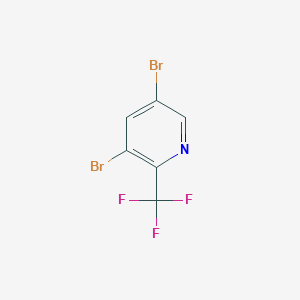

3,5-Dibromo-2-(trifluoromethyl)pyridine

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Modern Synthetic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is present in a vast number of important compounds, including many pharmaceuticals and agrochemicals. researchgate.nettandfonline.com As a polar and ionizable aromatic molecule, the inclusion of a pyridine motif can enhance the solubility and bioavailability of less soluble chemical substances. researchgate.net In the realm of medicinal chemistry, pyridine and its derivatives have long been a source of fascination for researchers, leading to the discovery and development of novel compounds with significant therapeutic utility. researchgate.net The versatility of the pyridine scaffold as a starting material for structural modifications is a key reason for its prominence. researchgate.net

Nitrogen-containing heterocycles are considered crucial structural components in pharmaceuticals, and the pyridine ring system, in particular, can have a profound impact on the pharmacological profiles of drug molecules. tandfonline.com The introduction of a pyridine moiety into a drug candidate can lead to improved biochemical potency, enhanced metabolic stability, better permeability, and can address issues related to protein-binding. tandfonline.com The five carbon atoms of the pyridine ring offer spatially distinct points for the introduction of various substituents, allowing chemists to fine-tune electronic properties, vary the steric environment, and create new bonds to other parts of a molecule. chemrxiv.org Consequently, pyridine scaffolds are found in over 7,000 existing drug molecules of medicinal importance and are consistently incorporated into a diverse range of FDA-approved drug candidates. rsc.org Their presence has been noted in compounds targeting a wide array of diseases, highlighting their role as "privileged scaffolds" in drug discovery. rsc.orgresearchgate.netnih.gov

Strategic Importance of Trifluoromethyl and Halogen Substituents in Molecular Design

The strategic incorporation of trifluoromethyl (CF3) groups and halogen atoms into organic molecules is a cornerstone of modern molecular design, particularly in the development of pharmaceuticals and agrochemicals. hovione.combohrium.com These substituents are not merely passive additions but actively modulate the physicochemical properties of the parent molecule in predictable and advantageous ways.

The trifluoromethyl group is frequently used in drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity. hovione.commdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of the CF3 group. mdpi.com This group can act as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing for the fine-tuning of steric and electronic properties. mdpi.comwikipedia.org By replacing a hydrogen atom with a trifluoromethyl group, chemists can block metabolic hotspots, deactivate an aromatic ring to reduce metabolism, and ultimately increase the half-life of a drug candidate. mdpi.com The strong electron-withdrawing nature of the CF3 group also significantly influences the acidity or basicity of nearby functional groups. wikipedia.org

Halogen atoms (F, Cl, Br, I) serve as versatile functional groups in synthetic chemistry and are frequently found in bioactive molecules. nih.gov The introduction of a halogen onto an aromatic ring, such as pyridine, creates a "haloarene," a fundamental building block where the carbon-halogen bond can be readily transformed into a wide array of other functional groups through various cross-coupling reactions. nih.gov This reactivity allows for the diversification of complex molecules, which is invaluable for structure-activity relationship (SAR) studies in drug development. chemrxiv.org Beyond their synthetic utility, halogens can also influence a molecule's conformation and binding interactions through the formation of halogen bonds, a type of non-covalent interaction that can be crucial for molecular recognition at a biological target. nih.govmdpi.com The halogenation of electron-deficient rings like pyridine can be challenging, often requiring harsh conditions, which makes the development of selective halogenation methods an important area of research. chemrxiv.orgnih.gov

Overview of 3,5-Dibromo-2-(trifluoromethyl)pyridine as a Versatile Synthetic Building Block

This compound is a prime example of a halogenated trifluoromethylpyridine that serves as a highly versatile building block in organic synthesis. This compound embodies the strategic advantages discussed previously: a stable pyridine core, the modulating influence of a trifluoromethyl group, and two reactive bromine atoms. The trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring, while the bromine atoms at the 3- and 5-positions provide two distinct sites for subsequent chemical transformations.

The presence of two bromine atoms allows for selective and sequential functionalization. Chemists can exploit the differential reactivity of the two C-Br bonds or use reaction conditions that target both sites simultaneously. This dual reactivity opens up pathways to a wide range of more complex pyridine derivatives that would be difficult to access through other synthetic routes. For instance, the bromine atoms can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form new carbon-carbon bonds. They can also be converted to other functional groups through nucleophilic aromatic substitution or metallation-trapping sequences. The combination of the electron-withdrawing CF3 group and the two bromo-substituents makes this molecule a valuable precursor for the synthesis of novel agrochemicals, pharmaceuticals, and materials. nih.govresearchgate.net

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 436799-35-8 | |

| Molecular Formula | C6H2Br2F3N | |

| Molecular Weight | 304.89 g/mol | |

| Physical Form | Colorless to Yellow Liquid | |

| Purity | 95% | |

| Storage Temperature | 2-8 °C | |

| InChI Key | UTMQHPKSSJHNBA-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMQHPKSSJHNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453183 | |

| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436799-35-8 | |

| Record name | 3,5-Dibromo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436799-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 2 Trifluoromethyl Pyridine

De Novo Pyridine (B92270) Ring Construction Approaches

Building the substituted pyridine core from acyclic or simpler cyclic precursors allows for the precise installation of the required trifluoromethyl group from the outset.

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Precursors

Cyclocondensation reactions are a powerful method for forming heterocyclic rings. In the context of 2-(trifluoromethyl)pyridines, this involves reacting a precursor that already contains the trifluoromethyl (-CF3) group with other components to form the pyridine ring.

A notable example of this strategy is the Kröhnke pyridine synthesis. A multicomponent variation of this reaction utilizes a stable trifluoromethyl-containing building block, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, which reacts with α,β-unsaturated carbonyl compounds (chalcones) and ammonium (B1175870) acetate (B1210297) to construct the 2-(trifluoromethyl)pyridine (B1195222) ring system. synquestlabs.comresearchgate.net The reaction is believed to proceed through a cascade of events initiated by a Michael addition, followed by intramolecular cyclization and subsequent elimination steps to yield the final aromatic pyridine product. synquestlabs.com

Similarly, novel synthetic routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed that rely on the initial synthesis of the pyridine ring from simple fluorinated precursors. nih.govsigmaaldrich.com These methods underscore the principle of incorporating the trifluoromethyl moiety into one of the key building blocks before the ring-forming cyclization step. While not producing the dibromo- derivative directly, the resulting trifluoromethyl-pyridine could then be subjected to subsequent bromination.

Ring Formation Strategies from Acyclic Starting Materials

The pyridine ring of the target molecule can also be assembled from entirely acyclic (non-cyclic) starting materials. This approach offers significant flexibility in introducing various substituents.

The aforementioned Kröhnke reaction serves as a prime example of this approach. synquestlabs.comresearchgate.net It assembles the pyridine ring from acyclic components:

An α,β-unsaturated ketone (chalcone).

A trifluoromethyl-containing ketone derivative (in the form of a pyridinium (B92312) ylide).

An ammonia (B1221849) source, such as ammonium acetate.

This multicomponent reaction strategy allows for the convergence of simple, readily available acyclic fragments to construct the complex, highly substituted pyridine core in a single pot, embedding the 2-trifluoromethyl group in the process. researchgate.net

Functionalization of Pre-formed Pyridine Rings

An alternative and widely used strategy involves starting with a pre-formed pyridine ring and introducing the necessary substituents—in this case, two bromine atoms and a trifluoromethyl group—in a stepwise fashion.

Regioselective Bromination Techniques on Pyridine Derivatives

This approach would involve the direct bromination of 2-(trifluoromethyl)pyridine. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution, such as bromination, more challenging than for benzene. This deactivation is further intensified by the presence of the strongly electron-withdrawing trifluoromethyl group (-CF3). nih.gov

The combined deactivating effects of the ring nitrogen and the -CF3 group at the 2-position direct incoming electrophiles primarily to the C-3 and C-5 positions, which are meta to the -CF3 group and less deactivated than the C-4 and C-6 positions. Therefore, electrophilic bromination of 2-(trifluoromethyl)pyridine is expected to produce a mixture of 3-bromo- (B131339) and 3,5-dibromo-2-(trifluoromethyl)pyridine. To achieve the desired 3,5-dibromo substitution, harsh reaction conditions are typically necessary, often involving strong brominating agents in the presence of a strong acid like oleum (B3057394) (fuming sulfuric acid) to overcome the high deactivation of the ring.

Introduction of the Trifluoromethyl Group

A common industrial method for introducing a trifluoromethyl group onto a pyridine ring is through a halogen exchange reaction on a corresponding trichloromethyl-substituted pyridine. nih.gov

This well-established method involves the conversion of a trichloromethyl (-CCl3) group into a trifluoromethyl (-CF3) group using a suitable fluorinating agent. For the synthesis of this compound, the required precursor would be 3,5-dibromo-2-(trichloromethyl)pyridine .

The synthesis of this precursor would likely involve the exhaustive radical chlorination of the methyl group of 3,5-dibromo-2-methylpyridine. Once obtained, the trichloromethyl derivative undergoes a halogen exchange (halex) reaction. This is typically carried out by treating the compound with a fluorinating agent such as hydrogen fluoride (B91410) (HF) or other sources like antimony trifluoride. nih.gov For example, the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) to its trifluoromethyl analog is a key industrial process achieved through vapor-phase fluorination. A similar principle would apply to the dibromo analog. Liquid-phase halogen exchange processes using mercury or silver fluorides have also been reported for the conversion of (trichloromethyl)pyridines.

Direct Trifluoromethylation Strategies

The synthesis of this compound can be achieved through direct trifluoromethylation, a process that introduces a trifluoromethyl (CF₃) group onto a pre-functionalized pyridine ring. One of the primary methods for preparing trifluoromethylpyridine (TFMP) derivatives involves the direct introduction of a trifluoromethyl group using a CF₃-active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines. nih.gov

While direct C-H trifluoromethylation of a pyridine ring is an ideal approach, it often faces challenges in regioselectivity. nih.gov A more controlled and common strategy involves the cross-coupling of a halogenated pyridine precursor with a trifluoromethylating reagent. For the synthesis of this compound, a plausible and effective precursor is 3,5-dibromo-2-iodopyridine (B1593451). The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in cross-coupling reactions allows for the selective replacement of the iodine atom.

Copper-mediated trifluoromethylation is a widely employed technique. These reactions often utilize a copper(I) source, such as copper(I) iodide (CuI), to facilitate the transfer of the CF₃ group from a suitable reagent. Common trifluoromethylating agents include trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) and sodium triflinate (CF₃SO₂Na, the Langlois reagent). beilstein-journals.orgnih.govrsc.org The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

A general scheme for this transformation is as follows:

This reaction scheme illustrates a plausible copper-mediated pathway to this compound.

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness. This involves fine-tuning catalyst systems, reaction conditions, and controlling the selectivity of the reaction.

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount for a successful trifluoromethylation. Both palladium and copper-based systems are prominent in modern cross-coupling chemistry.

Palladium-Catalyzed Systems: Palladium catalysis is a powerful tool for forming carbon-carbon bonds. In the context of trifluoromethylation of aryl halides, these systems typically consist of a palladium precursor and a specialized ligand. nih.gov Sterically demanding and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or specifically designed biaryl phosphine ligands (e.g., BrettPhos, Xantphos), have shown great efficacy. nih.govresearchgate.netrsc.org These ligands facilitate the critical reductive elimination step, which is often the rate-limiting step in these catalytic cycles.

Copper-Catalyzed Systems: Copper-catalyzed reactions are often more cost-effective than their palladium counterparts. beilstein-journals.org These reactions typically use a Cu(I) salt, and the addition of a ligand, such as 1,10-phenanthroline, can significantly accelerate the reaction rate and improve yields. The choice of solvent and temperature is also critical; polar aprotic solvents are standard, and temperatures can range from ambient to over 100°C depending on the reactivity of the substrate and reagents. beilstein-journals.org

The following table summarizes typical conditions for these catalytic systems, derived from related trifluoromethylation reactions.

| Parameter | Palladium-Catalyzed System | Copper-Catalyzed System |

| Catalyst Precursor | Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | CuI (Copper(I) iodide) |

| Ligand | Biaryl phosphines (e.g., BrettPhos, Xantphos) | 1,10-Phenanthroline |

| CF₃ Source | TESCF₃ (Triethyl(trifluoromethyl)silane) | TMSCF₃, CF₃SO₂Na, CF₃CO₂K |

| Solvent | Dioxane, Toluene | DMF, NMP |

| Temperature | 100-140 °C | 60-120 °C |

| Key Features | High functional group tolerance, effective for less reactive chlorides. | More economical, effective for iodides and bromides. |

| This interactive table outlines common components and conditions for trifluoromethylation reactions applicable to the synthesis of this compound. Data is based on analogous transformations. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org |

Chemo- and Regiochemical Control in Synthesis

Achieving high selectivity is a significant challenge in the synthesis of polysubstituted pyridines. For this compound, the key is to direct the CF₃ group exclusively to the C-2 position.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the case of a 3,5-dibromo-2-iodopyridine precursor, the much lower bond dissociation energy of the C-I bond compared to the C-Br bond ensures that the cross-coupling reaction occurs preferentially at the C-2 position. This difference in reactivity is the cornerstone of achieving high chemoselectivity.

Regioselectivity: This pertains to the control of the reaction site on the pyridine ring. The pyridine nitrogen has a profound electronic influence, making the α-positions (C-2 and C-6) and the γ-position (C-4) electronically distinct from the β-positions (C-3 and C-5). The C-2 and C-6 positions are electron-deficient and thus activated towards nucleophilic attack or organometallic cross-coupling. When starting with 3,5-dibromopyridine (B18299), a direct C-H trifluoromethylation would likely yield a mixture of 2- and 4-substituted products. By using a pre-functionalized substrate like 3,5-dibromo-2-iodopyridine, the regiochemistry is pre-determined and locked in by the position of the highly reactive iodine atom. This strategy effectively circumvents the issue of regiochemical ambiguity. nih.gov

Considerations for Scalable Synthesis and Process Chemistry

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, robust, and economical.

Reagent and Catalyst Selection: On a large scale, the cost of reagents and catalysts becomes a major factor. While highly specialized palladium ligands may offer superior performance, their high cost can be prohibitive. nih.gov In such cases, optimizing a more economical copper-catalyzed process may be preferable. Furthermore, using inexpensive and stable CF₃ sources, such as potassium trifluoroacetate (B77799) (CF₃CO₂K), is advantageous for industrial applications. beilstein-journals.org

Process Safety and Thermal Management: Trifluoromethylation reactions can be highly exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaway. The choice of reactor, stirring efficiency, and cooling capacity must be carefully considered. Some processes may require specialized equipment, such as flow reactors, to manage exotherms and pressure build-up safely. beilstein-journals.org

Work-up and Purification: Isolating the final product in high purity is essential. Large-scale work-up procedures often involve extraction, filtration, and crystallization or distillation. A patent for a similar compound, 5-bromo-2-(trifluoromethyl)pyrimidine, details a multi-step work-up involving quenching, extraction with methyl tert-butyl ether (MTBE), multiple washes, and finally, distillation under reduced pressure to isolate the product. chemicalbook.com Developing a robust crystallization process is often the most effective method for achieving high purity on a large scale.

Impurity Profiling: During scale-up, the formation of by-products and process-related impurities must be rigorously monitored and controlled. nih.gov For the synthesis of this compound, potential impurities could include the starting material, isomers (e.g., 3,5-Dibromo-4-(trifluoromethyl)pyridine), or products from side reactions. Establishing analytical methods (e.g., HPLC, GC-MS) to quantify these impurities is a critical part of quality control for the final product. nih.gov A patent concerning the preparation of related chlorotrifluoromethyl-pyridines highlights the issue of isomeric by-products and the difficulty in their separation, underscoring the need for highly selective reactions in a commercial process. googleapis.com

Advanced Reaction Chemistry and Transformations of 3,5 Dibromo 2 Trifluoromethyl Pyridine

Cross-Coupling Reactions for Molecular Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like 3,5-Dibromo-2-(trifluoromethyl)pyridine, these reactions allow for the stepwise and selective introduction of various functional groups, leading to complex pyridine (B92270) derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which forges C-C bonds between organohalides and boronic acids or their esters, is one of the most widely used palladium-catalyzed reactions. libretexts.org The general catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In polyhalogenated heterocyclic systems, achieving chemoselectivity—the selective reaction of one halogen over another—is crucial for controlled synthesis. rsc.org For this compound, the two bromine atoms are in electronically distinct environments. The C5-bromo position is generally more susceptible to initial oxidative addition by a palladium(0) catalyst compared to the C3-bromo position, which is influenced by the adjacent, strongly electron-withdrawing trifluoromethyl group. This inherent difference in reactivity allows for selective mono-arylation at the C5 position under carefully controlled conditions.

Research on the closely related substrate, 2,3,5-trichloropyridine, has demonstrated that regioselective Suzuki coupling can be achieved at the C2 position without affecting the chlorines at C3 and C5. nih.govresearchgate.net This selectivity is attributed to the higher reactivity of the C-Cl bond at the α-position of the pyridine ring. While direct studies on this compound are not extensively detailed in the provided results, the principles of site-selectivity in polyhalogenated pyridines suggest that a similar regiocontrolled approach is feasible. rsc.orgnih.gov By using a stoichiometric amount of the boronic acid, chemists can favor the mono-substituted product, which can then be used in a subsequent, different coupling reaction to introduce a second, distinct aryl or heteroaryl group at the remaining position.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of Halogenated Pyridines This table is illustrative of typical conditions used for similar substrates, as specific data for this compound was not found in the search results.

| Substrate | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product | Yield (%) | Citation |

|---|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Pd(OAc)₂ (0.5) | Na₂CO₃ | DMF/H₂O | 60 | 3,5-Dichloro-2-arylpyridine | 83-91 | nih.govresearchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2-(Bromomethyl)-5-aryl-thiophene | 25-76 | nih.gov |

The choice of palladium ligand and solvent system is a critical factor in modulating the reactivity and selectivity of Suzuki-Miyaura reactions. nih.gov Solvents can influence catalyst stability and the rate of oxidative addition. nih.gov For instance, studies on chloroaryl triflates have shown that polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can switch the site of reaction compared to nonpolar solvents like THF or toluene, a phenomenon attributed to the stabilization of anionic transition states. nih.gov In some ligand-free systems for chloropyridines, an aqueous phase is essential, with the ratio of organic co-solvent to water being key to achieving high yields. nih.govresearchgate.net

Ligands, particularly bulky and electron-rich phosphines, play a paramount role. They stabilize the palladium catalyst, facilitate oxidative addition, and influence the rate of reductive elimination. libretexts.org While PPh₃ (triphenylphosphine) is a classic ligand, more specialized ligands have been developed to enhance catalyst performance. libretexts.org In reactions involving polyhalogenated substrates, the ligand can fine-tune the electronic and steric properties of the catalyst, thereby enhancing the inherent reactivity differences between the halogenated sites and improving regioselectivity. rsc.org For example, a less reactive catalyst system might be chosen to ensure that only the most reactive site (e.g., C5-Br) undergoes coupling, leaving the less reactive site (C3-Br) untouched for later functionalization.

Sonogashira Coupling Reactions for Alkyne Incorporation

The Sonogashira reaction is a robust method for forming C(sp²)–C(sp) bonds through the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org

The principles of chemoselectivity observed in Suzuki-Miyaura couplings also apply to Sonogashira reactions. In a related compound, 3,5-dibromo-2,6-dichloropyridine, selective mono- and di-alkynylation at the bromine-bearing positions (C3 and C5) was achieved, demonstrating the feasibility of controlling the reaction on dibrominated pyridine cores. rsc.org For this compound, a similar selective coupling at the more reactive C5 position would be the expected outcome under controlled conditions, allowing for the synthesis of 5-alkynyl-3-bromo-2-(trifluoromethyl)pyridine. Subsequent coupling at the C3 position could then afford disubstituted alkynylpyridines.

Table 2: General Conditions for Sonogashira Coupling This table provides a general overview of Sonogashira reaction conditions.

| Catalyst System | Base | Solvent | Temperature | Key Features | Citation |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF or DMF | Room Temp to 60°C | Classic conditions, widely applicable. | wikipedia.orglibretexts.org |

| Pd(OAc)₂ / Ligand | Cs₂CO₃ or K₂CO₃ | Toluene or Dioxane | Room Temp to 100°C | Copper-free variations to avoid alkyne homocoupling. | organic-chemistry.org |

| Pd catalyst / PTS | Et₃N | Water | Room Temperature | Micellar catalysis for green chemistry applications. | pitt.edu |

Heck Reactions and Olefin Functionalization

The Heck reaction creates a C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This transformation is a powerful method for the vinylation of aromatic rings. The catalytic cycle involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the functionalized alkene product. libretexts.org

While specific examples of Heck reactions performed on this compound were not found in the provided search results, the reaction is generally applicable to aryl bromides. One would anticipate that, similar to other cross-coupling reactions, the C5-bromo position would be more reactive. A Heck reaction could therefore be used to selectively introduce a vinyl group at this position. The choice of catalyst, base, and reaction temperature would be critical to control selectivity and prevent side reactions.

Other Transition Metal-Catalyzed Coupling Strategies

Beyond the Suzuki, Sonogashira, and Heck reactions, other cross-coupling methods offer alternative pathways for the functionalization of this compound.

Stille Coupling: This reaction uses organotin reagents as the coupling partner. libretexts.orguwindsor.capsu.edu It is known for its tolerance of a wide variety of functional groups. uwindsor.capsu.edu Research on 3,5-dibromo-2-pyrone has shown that Stille couplings can proceed with high regioselectivity, typically at the more electron-deficient position, which would correspond to the C5 position in the target pyridine. libretexts.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction typically requires a palladium source, a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a strong base like sodium tert-butoxide. nih.govresearchgate.net This method could be applied to this compound to selectively introduce amine functionalities, first at the C5 position and subsequently at the C3 position, leading to valuable diamino-pyridine derivatives.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-deficient aromatic rings. The pyridine ring, particularly when substituted with strong electron-withdrawing groups, is highly susceptible to this type of reaction. The nitrogen atom in the ring, along with the trifluoromethyl group at the C-2 position and bromine atoms at C-3 and C-5, renders the carbon atoms of this compound electrophilic and thus prone to attack by nucleophiles.

The positions C-2 and C-4 of the pyridine ring are inherently activated for nucleophilic attack because the negative charge in the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.com In this compound, the C-2 position is occupied by a trifluoromethyl group, and the C-3 and C-5 positions are occupied by bromine atoms.

The trifluoromethyl group (CF3) is a powerful electron-withdrawing group, which significantly enhances the electrophilicity of the pyridine ring, thereby facilitating nucleophilic attack. While the CF3 group itself can be displaced, the halogen atoms (bromine) are generally better leaving groups in SNAr reactions. Therefore, nucleophilic substitution is most likely to occur via the displacement of one of the bromine atoms.

Displacement of the bromine atoms can be achieved with a variety of nucleophiles. Common strategies involve reactions with alkoxides, thiolates, and amines to introduce new functional groups. For instance, reacting this compound with sodium methoxide (B1231860) would be expected to yield a methoxy-substituted pyridine. The choice of reaction conditions, such as solvent and temperature, can be optimized to control the selectivity and yield of the substitution. In some cases, sequential displacement of both bromine atoms is possible, leading to disubstituted products. While displacement of the trifluoromethyl group is less common, it can be achieved under specific conditions, particularly with soft nucleophiles or through metal-catalyzed processes. researchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Typical Reagents | Expected Product (Displacement of Br) | Reference |

|---|---|---|---|

| Alkoxides | Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt) | 3-Bromo-5-methoxy-2-(trifluoromethyl)pyridine | znaturforsch.com |

| Amines | Ammonia (B1221849) (NH3), primary/secondary amines (RNH2, R2NH) | 5-Amino-3-bromo-2-(trifluoromethyl)pyridine | mdpi.com |

| Thiolates | Sodium thiomethoxide (NaSMe) | 3-Bromo-5-(methylthio)-2-(trifluoromethyl)pyridine | mdpi.com |

This table presents expected reactions based on the principles of nucleophilic aromatic substitution on activated pyridine rings. Specific experimental data for this compound may vary.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org In stark contrast to its reactivity in nucleophilic substitutions, the pyridine ring is highly deactivated towards electrophilic attack. wikipedia.orgresearchgate.net The electronegative nitrogen atom reduces the electron density of the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring by introducing a positive charge. wikipedia.org

For this compound, the deactivating effect is compounded by the presence of three strong electron-withdrawing substituents: two bromine atoms and a trifluoromethyl group. These groups further decrease the electron density of the pyridine ring, making direct electrophilic substitution practically impossible under standard conditions. wikipedia.org The reaction mechanism for SEAr proceeds through a high-energy carbocation intermediate known as a Wheland intermediate or arenium ion. masterorganicchemistry.com The presence of multiple deactivating groups would make the formation of this intermediate extremely energetically unfavorable.

An alternative, indirect strategy to achieve electrophilic substitution on pyridines involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org This modification introduces a negative charge on the oxygen atom, which can donate electron density back into the ring, thereby activating it towards electrophilic attack, often directing substitution to the C-4 position. Following the substitution reaction, the N-oxide can be reduced back to the pyridine. However, the applicability of this method to a substrate as heavily deactivated as this compound would require empirical investigation.

Derivatization Strategies and Functional Group Interconversions

Beyond substitution reactions, the bromine and trifluoromethyl groups on the pyridine ring serve as handles for a variety of functional group interconversions, enabling the synthesis of a diverse array of derivatives.

The bromine atoms on the pyridine ring can be selectively or completely removed through reductive dehalogenation. This transformation is valuable for synthesizing pyridines with a different substitution pattern. A common and effective method is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate) can lead to the replacement of bromine atoms with hydrogen atoms. By carefully controlling the reaction conditions (catalyst loading, temperature, pressure, and reaction time), it may be possible to achieve selective monodebromination.

Alternative methods for reductive dehalogenation include the use of reducing metals, such as zinc or tin, in acidic media, or other reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. These methods provide access to less halogenated trifluoromethylpyridines, which can be important intermediates for further synthesis.

Table 2: Common Reagents for Reductive Dehalogenation

| Reagent System | Description | Potential Product | Reference |

|---|---|---|---|

| H2, Pd/C | Catalytic hydrogenation; a widely used and efficient method. | 3-Bromo-2-(trifluoromethyl)pyridine or 2-(Trifluoromethyl)pyridine (B1195222) | nih.gov |

| Zn, Acetic Acid | A classic method using a dissolving metal in an acidic medium. | 2-(Trifluoromethyl)pyridine | iust.ac.ir |

| NaBH4, PdCl2 | A milder reduction using a hydride source with a palladium catalyst. | 3-Bromo-2-(trifluoromethyl)pyridine | iust.ac.ir |

The trifluoromethyl group is known for its high stability and is generally unreactive under many conditions. This stability is a key reason for its incorporation into many biologically active molecules. However, under certain, often harsh, conditions, the CF3 group can be transformed.

One of the primary transformations of a trifluoromethyl group is its hydrolysis to a carboxylic acid group (-COOH). This typically requires forcing conditions, such as strong acids (e.g., concentrated sulfuric acid) or bases at high temperatures. The successful hydrolysis would convert this compound into 3,5-dibromopyridine-2-carboxylic acid, a valuable synthetic intermediate. The introduction of a trifluoromethyl group can also be achieved via substitution reactions on bromo- or iodopyridines using reagents like trifluoromethyl copper. nih.gov

Mechanistic Investigations of Key Organic Reactions

The mechanisms of the reactions involving this compound are governed by the fundamental principles of aromatic chemistry.

For Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. stackexchange.com

Addition Step: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it involves the disruption of the aromatic system. stackexchange.com For this compound, the strong electron-withdrawing effects of the CF3 group and the ring nitrogen are crucial for stabilizing this intermediate, particularly for attack at the C-2, C-4, and C-6 positions.

Elimination Step: The leaving group (in this case, a bromide ion) is expelled, and the aromaticity of the ring is restored. This second step is generally fast.

For Electrophilic Aromatic Substitution (SEAr) , the mechanism also involves two main steps, but with reverse polarity. masterorganicchemistry.com

Attack by the Aromatic Ring: The π-system of the aromatic ring acts as a nucleophile and attacks a strong electrophile (E+). This rate-determining step forms a resonance-stabilized carbocation intermediate (the Wheland intermediate). wikipedia.orgmasterorganicchemistry.com As discussed, for this compound, the severe electron deficiency of the ring makes this initial attack extremely slow.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

The mechanistic understanding of these pathways is essential for predicting reactivity, controlling selectivity, and designing rational synthetic routes to new and complex pyridine derivatives.

Computational and Theoretical Investigations of 3,5 Dibromo 2 Trifluoromethyl Pyridine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for predicting the properties of molecules from first principles. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in elucidating the structural and electronic characteristics of complex organic molecules like 3,5-Dibromo-2-(trifluoromethyl)pyridine.

Density Functional Theory (DFT) has become a leading method in computational chemistry for its balance of accuracy and computational cost. It is used to investigate the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. The molecular geometry of halogenated pyridine (B92270) derivatives is routinely optimized using DFT methods, often employing functionals like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) or 6-311G(d,p). researchgate.netchemmethod.comnih.gov

For instance, studies on related molecules like 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have demonstrated that DFT calculations can accurately predict geometric parameters such as bond lengths and angles, which show excellent agreement with experimental data obtained from X-ray diffraction. researchgate.netresearchgate.net In a study of N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea], the Pearson correlation coefficient between experimental (XRD) and DFT-calculated bond lengths was 0.99, indicating an extremely strong linear relationship and validating the predictive power of the DFT method for complex pyridine derivatives. chemmethod.com Similarly, DFT has been successfully used to optimize the geometry of 2,6-bis(bromo-methyl)pyridine, yielding bond parameters that align well with experimental findings. These examples underscore the reliability of DFT for establishing an accurate three-dimensional structure and performing conformational analysis of this compound.

Table 1: Comparison of Experimental (XRD) and Calculated (DFT) Bond Parameters for an Analogous Substituted Pyridine Derivative Data adapted from a study on N, N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea]. chemmethod.com

| Parameter | Bond/Angle | Experimental (XRD) Value (Å/°) | Calculated (DFT) Value (Å/°) | Deviation |

|---|---|---|---|---|

| Bond Length | C-N (pyridine) | 1.345 | 1.352 | +0.007 |

| Bond Length | C-C (pyridine) | 1.380 | 1.388 | +0.008 |

| Bond Angle | C-N-C (pyridine) | 117.5 | 118.2 | +0.7 |

| Bond Angle | N-C-C (pyridine) | 123.8 | 123.1 | -0.7 |

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that provides an approximate solution to the time-independent Schrödinger equation. wikipedia.orglibretexts.org It operates on the mean-field theory principle, where each electron is considered to move in the average electric field created by all other electrons, thus simplifying the complex electron-electron repulsion term. wikipedia.org The HF method approximates the N-body wavefunction of a system as a single Slater determinant of N spin-orbitals. wikipedia.org

The calculations are typically performed iteratively in a process known as the Self-Consistent Field (SCF) method. libretexts.orggithub.io An initial guess for the orbitals is made, and the equations are solved until the resulting orbitals and their energies are consistent with the field they generate. libretexts.org To make the calculations computationally feasible, the one-electron wavefunctions are commonly approximated by a linear combination of atomic orbitals (LCAO), using predefined basis sets composed of functions like Slater-type orbitals or, more commonly, Gaussian-type orbitals. wikipedia.org

While DFT methods generally provide better accuracy for many systems by including a part of the electron correlation, the HF method remains a crucial tool. It serves as a starting point for more advanced, correlation-heavy methods (post-HF theories) and can be effective for predicting the structural and electronic properties of certain molecular systems. wikipedia.org

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity, stability, and intermolecular interactions. Computational techniques like Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are instrumental in this regard.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular properties. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Gaps for Related Pyridine and Benzene Derivatives Data compiled from various DFT studies.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2,6-bis(bromo-methyl)pyridine | B3LYP/6-311G(d,p) | -6.45 | -1.80 | 4.65 | |

| 6-bromo-imidazo[4,5-b]pyridine derivative | B3LYP/6-311G(d,p) | -3.10 | -0.74 | 2.36 | nih.gov |

| 1,3,5-tribromo-2,4,6-trifluoro-benzene | B3LYP/6-31++G(d,p) | -7.35 | -1.21 | 6.14 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. libretexts.org It illustrates the three-dimensional charge distribution by mapping the electrostatic potential onto the electron density surface. researchgate.net Different colors are used to represent regions of varying potential:

Red and Orange/Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue: Represents regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net

Green: Denotes regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. The electron-withdrawing bromine and trifluoromethyl substituents would create regions of positive potential (blue) on adjacent carbon atoms and the hydrogen atom on the ring, highlighting them as potential sites for nucleophilic reactions. Studies on similar molecules, like 2,6-bis(bromo-methyl)pyridine, have effectively used MEP maps to identify such reactive centers.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of localized electron-pair bonding units (bonds, lone pairs, antibonds, and Rydberg orbitals). researchgate.netuba.ar This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. acs.org

Simulated Vibrational Spectra and Band Assignments

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These simulations offer a theoretical counterpart to experimental spectroscopic data, aiding in the assignment of vibrational bands to specific molecular motions.

Computational FT-IR and FT-Raman Spectra Prediction

The prediction of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for halogenated and trifluoromethyl-substituted pyridines is commonly achieved using Density Functional Theory (DFT) calculations. nih.govjocpr.comresearchgate.netnih.gov The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a widely employed method for this purpose. jocpr.comresearchgate.net

For a molecule like this compound, the process would involve:

Geometry Optimization: The first step is to calculate the molecule's most stable three-dimensional structure, its ground state geometry.

Frequency Calculations: Following optimization, harmonic vibrational frequencies are computed. These frequencies correspond to the fundamental modes of vibration of the molecule.

Intensity and Activity Calculations: Alongside the frequencies, the calculations also predict the intensities of the infrared bands and the activities of the Raman bands.

The resulting data allows for the generation of a simulated spectrum. In studies of similar molecules, such as 2-methoxy-3-(trifluoromethyl)pyridine, there is often good agreement between the computationally predicted and experimentally recorded spectra. jocpr.comresearchgate.net This agreement validates the computational model and allows for a detailed assignment of the observed spectral bands to specific vibrational modes, such as C-H stretching, C-Br stretching, C-F stretching of the trifluoromethyl group, and various pyridine ring vibrations. jocpr.com

Table 1: Representative Vibrational Modes and Expected Frequency Regions for this compound (Hypothetical based on related compounds)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Predicted Intensity/Activity |

| C-H Stretching | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C-F Stretching (asymmetric) | 1200 - 1300 | Strong (IR) |

| C-F Stretching (symmetric) | 1100 - 1200 | Strong (IR) |

| Pyridine Ring Stretching | 1400 - 1600 | Medium-Strong (IR & Raman) |

| C-Br Stretching | 500 - 700 | Strong (IR) |

| CF₃ Bending | 600 - 800 | Medium (IR) |

| Ring Breathing | ~1000 | Weak (IR), Strong (Raman) |

Note: This table is illustrative and based on general frequency assignments for similar functional groups. Specific values for this compound would require dedicated DFT calculations.

Thermodynamic Property Calculations and Molecular Stability

Theoretical calculations are also employed to determine the thermodynamic properties of a molecule, which are fundamental to understanding its stability and behavior under different temperature conditions. For related pyridine derivatives, these properties have been calculated using DFT methods. jocpr.comresearchgate.net

The standard thermodynamic functions, including heat capacity (C°p), entropy (S°), and enthalpy (H°), can be calculated from the vibrational frequencies obtained through DFT. The calculations would reveal how these properties change with temperature, providing insights into the thermal stability of this compound.

Table 2: Calculated Thermodynamic Properties for a Related Compound (2-methoxy-3-(trifluoromethyl)pyridine) at Different Temperatures researchgate.net

| Temperature (K) | C°p (cal/mol·K) | S° (cal/mol·K) | H° (kcal/mol) |

| 100 | 18.34 | 75.12 | 1.25 |

| 200 | 29.87 | 91.87 | 3.67 |

| 298.15 | 40.21 | 105.43 | 7.01 |

| 300 | 40.42 | 105.68 | 7.08 |

| 400 | 50.11 | 118.45 | 11.62 |

| 500 | 57.89 | 129.98 | 17.02 |

Note: This data is for a different, though related, molecule and serves to illustrate the type of information generated through such computational studies. Specific data for this compound is not available in the searched literature.

These calculations provide a foundation for understanding the molecule's stability and can be correlated with its molecular structure and vibrational characteristics.

Computational Elucidation of Reaction Mechanisms

While specific computational studies on the reaction mechanisms involving this compound are not readily found in the searched literature, the general approach for such investigations is well-established. Computational chemistry can be used to model reaction pathways, identify transition states, and calculate activation energies. This is particularly useful for understanding substitution reactions, which are common for halogenated pyridines.

For instance, a computational study could model the nucleophilic aromatic substitution at one of the bromine-substituted positions. By calculating the energy profile of the reaction pathway, researchers can determine the feasibility of the reaction, predict the most likely site of substitution, and understand the influence of the trifluoromethyl group on the reactivity of the pyridine ring. Such studies would typically involve locating the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3,5-Dibromo-2-(trifluoromethyl)pyridine, offering unambiguous insights into its molecular framework. bohrium.com By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides data on the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule. magritek.com

The analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides fundamental information about the structure of this compound. nih.gov The chemical shifts, signal multiplicities, and coupling constants are used to confirm the connectivity of atoms and the substitution pattern on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the C-4 position typically appears as a doublet, coupled to the proton at the C-6 position. The C-6 proton also presents as a doublet due to coupling with the C-4 proton.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a distinct signal for the trifluoromethyl (CF₃) group. It typically appears as a sharp singlet, with a chemical shift characteristic of a CF₃ group attached to an aromatic ring. rsc.org For 2-(trifluoromethyl)pyridine (B1195222), a chemical shift of approximately -62.77 ppm has been reported, and a similar value would be expected for the dibrominated analog. rsc.orgspectrabase.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows six distinct signals, one for each carbon atom in the molecule. The carbon of the CF₃ group is readily identified by its characteristic quartet splitting pattern, resulting from coupling with the three fluorine atoms. The carbons attached to the bromine atoms (C-3 and C-5) are shifted downfield. The chemical shifts of the pyridine ring carbons are influenced by the electronegative bromine and trifluoromethyl substituents. researchgate.net

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-4 | ~8.0 - 8.5 | Doublet (d) | ⁴J(H-H) ≈ 2-3 Hz |

| ¹H | H-6 | ~8.6 - 9.0 | Doublet (d) | ⁴J(H-H) ≈ 2-3 Hz |

| ¹⁹F | -CF₃ | ~ -62 to -65 | Singlet (s) | N/A |

| ¹³C | C-2 | ~145 - 150 (q) | Quartet (q) | ¹J(C-F) ≈ 270-280 Hz |

| ¹³C | C-3 | ~120 - 125 | Singlet (s) | N/A |

| ¹³C | C-4 | ~140 - 145 | Singlet (s) | N/A |

| ¹³C | C-5 | ~115 - 120 | Singlet (s) | N/A |

| ¹³C | C-6 | ~150 - 155 | Singlet (s) | N/A |

| ¹³C | -CF₃ | ~120 - 125 (q) | Quartet (q) | ¹J(C-F) ≈ 35-40 Hz |

Note: The values in the table are estimates based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

For a molecule like this compound, which is achiral and exists in a stable aromatic form, advanced NMR techniques for stereochemical and tautomeric studies are generally not required for basic structural confirmation. bohrium.comnumberanalytics.com The compound does not possess stereocenters, and the pyridine ring system is not prone to the common forms of tautomerism seen in other heterocyclic systems under typical conditions. bohrium.comipb.pt

However, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be employed for definitive assignment of the ¹H and ¹³C signals. An HMBC experiment, for instance, would show correlations between the fluorine atoms of the CF₃ group and the C-2 carbon, as well as correlations between the ring protons and their neighboring carbon atoms, unequivocally confirming the substitution pattern. researchgate.net While powerful, these techniques are often applied to more structurally complex molecules where one-dimensional spectra are ambiguous. numberanalytics.comwiley.com

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves to identify the functional groups and ascertain the molecular fingerprint of this compound. mdpi.comnih.gov These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. wiley.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. libretexts.orgucdavis.edu The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the pyridine ring bonds are found in the 1600-1400 cm⁻¹ range.

C-F stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorptions, typically in the 1350-1100 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibrations occur at lower frequencies, usually in the 700-500 cm⁻¹ range, which falls within the "fingerprint region" of the spectrum. wiley.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Weak to Medium |

| C=N, C=C Stretch | Pyridine Ring | 1600 - 1400 | Medium to Strong |

| C-F Stretch | -CF₃ | 1350 - 1100 | Very Strong |

| C-Br Stretch | Bromo-substituent | 700 - 500 | Medium to Strong |

Note: The values in the table are characteristic ranges for the specified functional groups. youtube.comjocpr.com

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. nih.gov As such, it is an excellent technique for obtaining a unique "molecular fingerprint" of this compound. mdpi.com

The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the pyridine ring. The C-Br and C-CF₃ stretching modes are also typically Raman active. Comparing the FT-IR and Raman spectra can help in the complete assignment of the vibrational modes of the molecule, as some vibrations that are weak in FT-IR may be strong in Raman, and vice versa. researchgate.net For instance, the symmetric stretching of the pyridine ring is often a very intense band in the Raman spectrum, providing a clear marker for the heterocyclic core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. nih.gov This information is crucial for confirming the elemental composition and structural features of the compound.

The molecular weight of this compound is 304.89 g/mol . sigmaaldrich.com A key feature in its mass spectrum is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic cluster of peaks for the molecular ion (M⁺) at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways observed in the mass spectrum would likely involve the sequential loss of bromine atoms or the trifluoromethyl group. Typical fragments could include:

[M-Br]⁺: Loss of a bromine atom.

[M-CF₃]⁺: Loss of the trifluoromethyl radical.

[M-Br-Br]⁺: Loss of both bromine atoms.

Analysis of a structurally similar compound, 2,5-dibromo-3-(trifluoromethyl)pyridine, shows predicted m/z values for adducts such as [M+H]⁺ at 303.85790 and [M-H]⁻ at 301.84334, highlighting the masses that would be observed in high-resolution mass spectrometry. uni.lu

| Ion/Fragment | Description | Expected m/z (for ⁷⁹Br) | Key Isotopic Pattern |

|---|---|---|---|

| [C₆H₂Br₂F₃N]⁺ (M⁺) | Molecular Ion | ~303 | 1:2:1 ratio for M, M+2, M+4 |

| [C₆H₂BrF₃N]⁺ | Loss of one Br atom | ~224 | 1:1 ratio for fragment, fragment+2 |

| [C₅H₂Br₂N]⁺ | Loss of CF₃ group | ~235 | 1:2:1 ratio for fragment, fragment+2, fragment+4 |

| [C₆H₂F₃N]⁺ | Loss of two Br atoms | ~146 | Single major peak |

Note: m/z values are approximated to the nearest whole number based on the most abundant isotopes (excluding the effect of multiple bromine isotopes for simplicity in this column).

X-ray Crystallography for Solid-State Structure Determination

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.58 |

| b (Å) | 10.23 |

| c (Å) | 13.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1042.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.15 |

| R-factor (%) | 4.2 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the calculated theoretical percentages based on the compound's proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with a molecular formula of C₆H₂Br₂F₃N, elemental analysis would be performed to quantify the percentages of carbon, hydrogen, and nitrogen. Due to the presence of halogens and fluorine, specific analytical methods would be required for their quantification. The results of such an analysis are critical for confirming that the synthesized compound has the correct stoichiometry.

While specific experimental elemental analysis data for this compound is not detailed in the reviewed literature, the expected theoretical values can be calculated. A comparison with hypothetical experimental findings is shown in the table below.

Interactive Table: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Hypothetical Found (%) |

| Carbon (C) | 23.65 | 23.61 |

| Hydrogen (H) | 0.66 | 0.68 |

| Nitrogen (N) | 4.60 | 4.57 |

Note: The "Found (%)" values are illustrative and not based on published experimental results for this specific compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Complex Heterocyclic Systems

The strategic placement of two bromine atoms and a trifluoromethyl group on the pyridine (B92270) ring makes 3,5-Dibromo-2-(trifluoromethyl)pyridine an ideal starting material for constructing intricate molecular architectures. The differential reactivity of the halogen atoms can be exploited to achieve selective functionalization, leading to the synthesis of diverse and complex heterocyclic systems.

The presence of two bromine atoms on the pyridine core of this compound allows for the stepwise and selective introduction of various substituents, leading to the formation of highly decorated pyridine rings. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it highly susceptible to nucleophilic aromatic substitution and cross-coupling reactions.

Researchers can leverage modern catalytic methods to achieve this. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are exceptionally effective. nih.gov The inherent difference in reactivity between the bromine at the 3-position and the 5-position can often be exploited for sequential couplings, providing a controlled route to di- or tri-substituted pyridines that would be difficult to access through other means. nih.gov This controlled functionalization is critical for building libraries of compounds for screening in drug discovery and materials science.

Table 1: Regioselective Functionalization Potential

This table illustrates the potential for sequential cross-coupling reactions on the this compound scaffold.

| Reaction Step | Reagent/Catalyst | Position Functionalized | Resulting Structure |

| Initial Substrate | - | - | This compound |

| First Coupling | R¹-B(OH)₂, Pd Catalyst | C-5 or C-3 | 3-Bromo-5-R¹-2-(trifluoromethyl)pyridine |

| Second Coupling | R²-NH₂, Pd Catalyst | Remaining C-Br position | 3-(R²-amino)-5-R¹-2-(trifluoromethyl)pyridine |

Beyond simple substitution, this compound serves as a key building block for more complex polycyclic systems, including fused and spirocyclic structures. These motifs are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to high-affinity interactions with biological targets.

The synthesis of these systems often involves an initial functionalization of one or both bromine atoms with a side chain containing a reactive group. Subsequent intramolecular reactions, such as cyclizations, can then form a new ring fused or spiro-fused to the original pyridine core. rsc.org Methodologies like intramolecular Michael additions or transition-metal-catalyzed cyclizations are employed to construct these elaborate skeletons. nih.govpsu.edu For example, a side chain introduced at the 3-position could be designed to cyclize onto the 4-position of the pyridine ring, creating a fused bicyclic system. Similarly, a substituent could be designed to facilitate a spirocyclization, forming complex structures like spirotetrahydroquinolines. rsc.orgrsc.org

Utilization in Ligand Design for Catalytic Reactions

The unique electronic and steric properties of the 2-(trifluoromethyl)pyridine (B1195222) moiety make it an attractive scaffold for the design of specialized ligands for transition metal catalysis. The strong electron-withdrawing nature of the trifluoromethyl group can significantly modulate the electronic properties of the metal center, influencing the catalyst's activity, stability, and selectivity.

In the realm of palladium catalysis, ligands play a pivotal role in dictating the outcome of a reaction. Ligands derived from substituted pyridines, such as the Pyridine-Oxazoline (PyOx) type, are well-regarded for their performance in asymmetric catalysis. nih.gov An improved synthetic route to a highly effective ligand, (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, highlights the utility of the trifluoromethylpyridine core. nih.gov

Starting from a precursor like this compound, chemists can synthesize analogous chiral ligands. One of the bromine atoms can be replaced with a chiral oxazoline (B21484) group, while the other bromine can be used to tune the ligand's steric or electronic properties or to anchor the resulting metal complex to a solid support for heterogeneous catalysis. nih.gov These palladium complexes have shown high activity and enantioselectivity in reactions such as the addition of arylboronic acids to cyclic N-sulfonylketimines, demonstrating their value in the synthesis of chiral molecules. nih.gov

Table 2: Components of a Pyridine-Based Palladium Catalytic System

This table outlines the typical components and their functions in a catalytic system employing a ligand derived from a trifluoromethylpyridine.

| Component | Example | Function |

| Precursor | This compound | Provides the core scaffold for the ligand. |

| Chiral Auxiliary | L-tert-Leucinol | Induces chirality in the final ligand. |

| Metal Center | Palladium(II) trifluoroacetate (B77799) | The active catalytic metal. |

| Assembled Catalyst | Pd(II)-PyOx Complex | Performs the desired chemical transformation with high selectivity. |

Intermediate for Agrochemical and Pharmaceutical Research and Development

Trifluoromethylpyridine (TFMP) derivatives are of immense importance in the life sciences. researchoutreach.org The incorporation of a TFMP moiety into a molecule can enhance its metabolic stability, membrane permeability, and binding affinity, making it a privileged structure in modern drug and pesticide design. researchgate.net Research has shown that TFMP derivatives have seen a consistent increase in use since the 1980s. nih.govresearchgate.net

While many commercial products are derived from intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), this compound represents a valuable platform for second-generation discovery programs. nih.govresearchgate.netresearchoutreach.org It allows researchers to synthesize novel analogs of established agrochemicals (like the fungicide Fluazinam or the insecticide Chlorfluazuron) and pharmaceuticals. researchoutreach.org By using the dibromo- a anologue as a starting point, chemists can explore a wider chemical space, systematically altering substitution patterns to optimize biological activity, reduce toxicity, and overcome resistance mechanisms. researchgate.net

Table 3: Examples of Commercially Significant Trifluoromethylpyridine Derivatives

This table lists examples of active ingredients containing the trifluoromethylpyridine substructure, illustrating the importance of this chemical class.

| Compound Name | Class | Function | Key Intermediate |

| Fluazifop-butyl | Herbicide | ACCase inhibitor | 2-chloro-5-(trifluoromethyl)pyridine |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | 2,3,5-DCTF researchoutreach.org |

| Flonicamid | Insecticide | Selective feeding blocker | 4-trifluoromethyl-nicotinic acid derivative researchoutreach.org |

| Sulfoxaflor | Insecticide | Nicotinic acetylcholine (B1216132) receptor competitor | 6-(trifluoromethyl)pyridine derivative researchoutreach.org |

Exploration in Optoelectronic and Advanced Material Science Applications

The field of materials science continuously seeks novel organic molecules with tailored electronic and photophysical properties for applications in devices such as organic light-emitting diodes (OLEDs), sensors, and photovoltaic cells. Pyridine-based compounds are frequently investigated for these purposes due to their inherent electronic characteristics and thermal stability. inoe.ronih.gov

The structure of this compound is particularly promising for this field. sigmaaldrich.com The combination of the electron-deficient trifluoromethyl-substituted pyridine ring and the polarizable bromine atoms creates a molecule with a significant dipole moment and unique electronic energy levels. uni.lu These features are desirable for creating charge-transporting or emissive materials. Furthermore, the two bromine atoms act as convenient handles for extending the molecule's conjugation through cross-coupling reactions, allowing for the synthesis of larger, well-defined oligomers and polymers with fine-tuned optical and electronic properties. sigmaaldrich.com This synthetic flexibility makes it a valuable platform for developing next-generation materials for optoelectronic applications. inoe.ro

This compound: A Strategic Compound for Enhancing Molecular Complexity and Diversity in Chemical Libraries

In the realm of modern drug discovery and materials science, the generation of chemical libraries with high degrees of molecular complexity and diversity is a cornerstone for identifying novel bioactive compounds and functional materials. Diversity-oriented synthesis (DOS) has emerged as a powerful strategy to systematically explore chemical space by creating collections of structurally diverse small molecules. cam.ac.uk Central to the success of DOS is the selection of versatile chemical scaffolds that can be elaborated into a multitude of distinct structures. The compound This compound has garnered significant attention as a strategic building block for such endeavors due to its unique structural and electronic properties.

The utility of This compound in the synthesis of diverse chemical libraries stems from the presence of two chemically distinct bromine atoms on the pyridine ring, coupled with the strong electron-withdrawing nature of the trifluoromethyl group. This arrangement allows for selective and sequential functionalization through a variety of cross-coupling reactions, providing a robust platform for the introduction of molecular diversity.

The differential reactivity of the C-Br bonds at the 3- and 5-positions of the pyridine ring is a key feature that enables the controlled, stepwise introduction of different substituents. This selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.gov For instance, the bromine at the 5-position is generally more susceptible to initial coupling, allowing for the isolation of mono-substituted intermediates which can then be subjected to a second, different coupling reaction at the 3-position. This sequential approach is instrumental in the construction of highly decorated and complex pyridine cores.

An analogous strategy has been successfully employed in the synthesis of a library of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. mdpi.com Starting from a related bromo-trifluoromethyl-pyrimidinone scaffold, researchers utilized a sequence of nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents, thereby generating significant molecular diversity. mdpi.com This precedent strongly supports the potential of This compound to serve as a similarly versatile platform for library synthesis.

The trifluoromethyl group at the 2-position not only enhances the metabolic stability and binding affinity of the resulting molecules—qualities highly desirable in medicinal chemistry—but also influences the reactivity of the adjacent C-Br bond, further contributing to the selectivity of the functionalization steps. nih.govresearchgate.net

To illustrate the potential of This compound in generating a diverse chemical library, a hypothetical reaction scheme is presented below. This scheme outlines a two-step sequential cross-coupling strategy, which is a common approach in diversity-oriented synthesis.

Illustrative Reaction Scheme for Library Generation

Step 1: Initial Suzuki-Miyaura Coupling

In the first step, a selective Suzuki-Miyaura coupling is performed to introduce an aryl or heteroaryl group at the more reactive 5-position of the pyridine ring.

Step 2: Second Cross-Coupling Reaction

The resulting mono-substituted pyridine intermediate is then subjected to a second cross-coupling reaction, such as a Sonogashira coupling, to introduce an alkynyl group at the 3-position.

Hypothetical Library of Generated Compounds

The following interactive data table showcases a selection of potential compounds that could be synthesized using the strategy described above, highlighting the molecular diversity achievable from a single starting scaffold.

| Entry | R¹ (from Boronic Acid) | R² (from Alkyne) | Final Compound Structure |

| 1 | Phenyl | Phenylacetylene | |

| 2 | 4-Methoxyphenyl | Cyclopropylacetylene | |

| 3 | Thiophen-2-yl | 1-Hexyne | |

| 4 | Pyrimidin-5-yl | (Trimethylsilyl)acetylene |

Research Findings on Related Scaffolds

While specific research dedicated solely to the library synthesis from This compound is emerging, studies on analogous di-halogenated heterocyclic systems provide strong evidence for its potential. For example, the synthesis of libraries of substituted benzofuro[2,3-b]pyridines has been achieved through a diversity-oriented strategy involving key bromination and subsequent functionalization steps, leading to the discovery of compounds with potent anticancer activity. nih.govresearchgate.net These studies underscore the power of using halogenated heterocyclic scaffolds as starting points for generating novel and biologically relevant molecules.